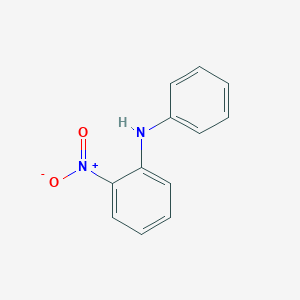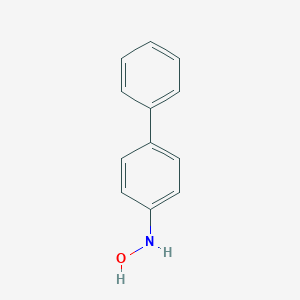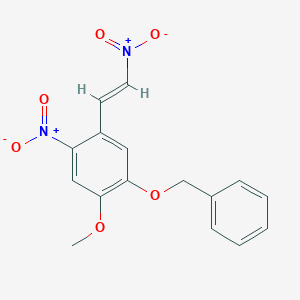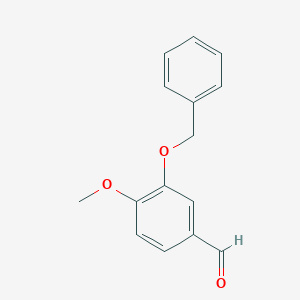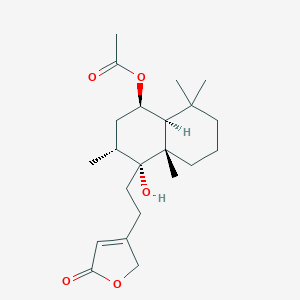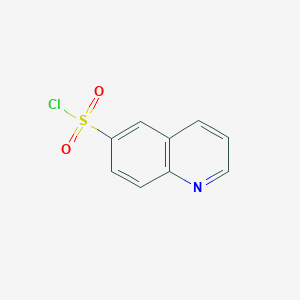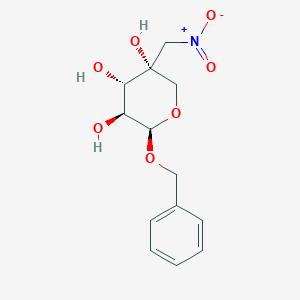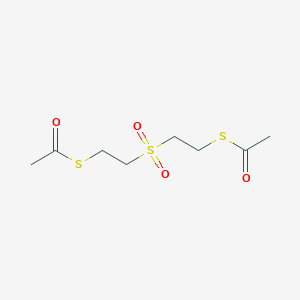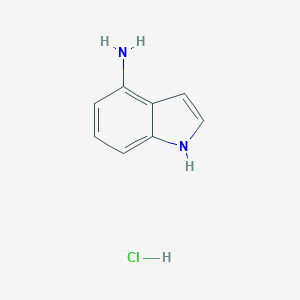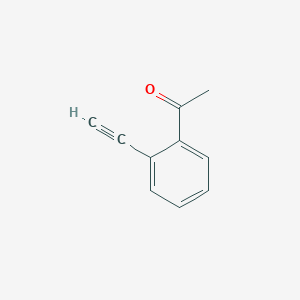
1-(2-Ethynylphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(2-Ethynylphenyl)ethanone involves complex reactions that yield various derivatives. For example, the synthesis and characterization of oxo and phenylimido rhenium(V) complexes of 1-phenyl-2-(diisopropylphosphino)-ethanone demonstrate the intricate processes involved in creating such compounds. These reactions are solvent-dependent, indicating the importance of reaction conditions in the synthesis of complex molecules (Couillens, Gressier, & Dartiguenave, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Ethynylphenyl)ethanone has been studied through various techniques. X-ray diffraction technique and vibrational spectroscopy have been used to investigate the molecular structure and properties of related compounds, providing a comprehensive understanding of their geometrical parameters and vibrational frequencies (Chidan Kumar et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antiestrogenic Activity : Compounds similar to 1-(2-Ethynylphenyl)ethanone, like 1,1,2-tris(4-hydroxyphenyl)ethenes, exhibit high estrogen receptor binding affinity and antagonize the effects of estradiol on hormone-dependent breast cancer cells, yet show low cytotoxic properties on hormone-sensitive MCF-7 cells (Lubczyk, Bachmann, & Gust, 2003).
Antimicrobial Properties : Derivatives like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone show promising antimicrobial activity against gram-positive and gram-negative bacteria, indicating potential pharmaceutical applications (Wanjari, 2020).
Enzymatic Synthesis : Enzymatic processes have been developed for synthesizing related compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate in Ticagrelor synthesis, an effective treatment for acute coronary syndromes (Guo et al., 2017).
Crystallography and Vibrational Studies : The crystallization and vibrational properties of compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone aid in understanding their molecular structure and characteristics (Kumar et al., 2015).
Synthesis of Complex Organic Compounds : Novel methods for preparing derivatives such as 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines offer strategies for synthesizing complex organic compounds resembling natural products (Walter, 1994).
Biocatalysis for Drug Synthesis : Acinetobacter sp. ZJPH1806 is effective in biocatalyzing the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, demonstrating a valuable tool for drug synthesis (Miao et al., 2019).
Anticancer Activity : Compounds using benzimidazole as a scaffold, possibly related to 1-(2-Ethynylphenyl)ethanone derivatives, show promising anticancer activity against various human cancer cell lines (Rashid et al., 2014).
Microwave Synthesis of Chalcone Derivatives : The microwave energy synthesis of biologically active chalcone derivatives, which could be structurally related to 1-(2-Ethynylphenyl)ethanone, has been demonstrated to have antimicrobial activity (Katade et al., 2008).
Photochemical Studies : The photochemical transformations of derivatives like deoxyveratroin, an O-methylated α-carbonyl β-1 lignin model dimer, are studied for understanding various compound transformations (Castellan et al., 1990).
Green Chemistry in Chiral Molecule Synthesis : Plant cells and environmentally friendly solvents can effectively prepare chiral molecules through biocatalysis, offering a green approach to chiral chemical production (Panić et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-ethynylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-9-6-4-5-7-10(9)8(2)11/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXSJPABBZMARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethynylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)

